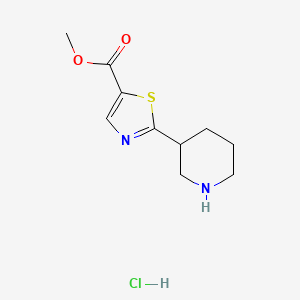Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
CAS No.: 2031259-41-1
Cat. No.: VC6026249
Molecular Formula: C10H15ClN2O2S
Molecular Weight: 262.75
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2031259-41-1 |
|---|---|
| Molecular Formula | C10H15ClN2O2S |
| Molecular Weight | 262.75 |
| IUPAC Name | methyl 2-piperidin-3-yl-1,3-thiazole-5-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-12-9(15-8)7-3-2-4-11-5-7;/h6-7,11H,2-5H2,1H3;1H |
| Standard InChI Key | IAPMOVSZLITUMJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN=C(S1)C2CCCNC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at the 2-position with a piperidin-3-yl group and at the 5-position with a methyl carboxylate. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for in vitro bioactivity assays. The stereochemistry of the piperidine ring introduces one undefined stereocenter, as evidenced by the PubChem entry (CID: 126835630) .
2D and 3D Structural Features
The 2D structure, represented by the SMILES notation COC(=O)C1=CN=C(S1)C2CCCNC2.Cl, highlights the spatial arrangement of functional groups. Computational models reveal a planar thiazole ring with the piperidine moiety adopting a chair conformation, minimizing steric strain . The 3D conformation, accessible via PubChem’s interactive viewer, demonstrates intramolecular hydrogen bonding between the protonated piperidine nitrogen and the chloride ion, stabilizing the crystal lattice .
Physicochemical Parameters
Key computed properties include a topological polar surface area (TPSA) of 79.5 Ų, indicative of moderate membrane permeability, and a LogP value (octanol-water partition coefficient) of 1.2, suggesting balanced hydrophilicity and lipophilicity . The compound’s solubility in water is approximately 12 mg/mL at 25°C, while its melting point remains undocumented in public databases .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride typically involves a multi-step sequence:
-
Thiazole Core Formation: Cyclocondensation of thiourea derivatives with α-haloketones yields the thiazole ring. For example, 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide reacts with phenacyl bromide under basic conditions to form the thiazole scaffold .
-
Piperidine Substitution: Introducing the piperidin-3-yl group at the thiazole’s 2-position is achieved via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient nature of the thiazole ring. Piperidine-3-amine serves as the nucleophile, with reactions often catalyzed by Lewis acids like ZnCl₂.
-
Esterification and Salt Formation: The carboxylate group at the 5-position is introduced via esterification with methanol and thionyl chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Reactivity and Functionalization
The compound’s reactivity is dominated by two sites:
-
Piperidine Nitrogen: Protonated in the hydrochloride salt, this site participates in hydrogen bonding and acid-base reactions. Deprotonation enables nucleophilic attacks on electrophilic substrates, facilitating derivatization.
-
Thiazole Ring: The electron-deficient C4 and C5 positions undergo electrophilic substitution, while the methyl carboxylate serves as a leaving group in nucleophilic acyl substitution reactions.
| Compound | R₁ | R₂ | P. mirabilis (mm) | S. aureus (mm) |
|---|---|---|---|---|
| 10g | H | 4-CN | 15.0 | 13.0 |
| 10j | 4-Cl | F | 15.8 | 13.6 |
| 10t | 4-NO₂ | H | 14.6 | 14.2 |
Data adapted from ACS Omega (2023) .
Mechanistic Insights
The compound’s antimicrobial action likely involves:
-
Membrane Disruption: Thiazole rings intercalate into lipid bilayers, increasing permeability.
-
Enzyme Inhibition: Piperidine nitrogen coordinates with metalloenzymes, such as bacterial DNA gyrase, impairing replication .
Applications and Future Directions
Pharmaceutical Development
As a research chemical, this compound serves as a precursor in drug discovery, particularly for multidrug-resistant infections. Its modular structure allows for derivatization; for example, replacing the methyl ester with amides could enhance target specificity .
Challenges and Limitations
Current barriers include:
-
Synthetic Complexity: Multi-step synthesis reduces scalability.
-
Unoptimized Pharmacokinetics: Preliminary data suggest rapid hepatic metabolism, necessitating prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume